molecular formula C16H17ClN2O4 B2817361 N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 883482-50-6

N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2817361
CAS RN: 883482-50-6
M. Wt: 336.77
InChI Key: WWOYGESNZFLWOY-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

The synthesis of a compound refers to the process of creating the compound from simpler precursors. This often involves multiple steps, each with its own reactants, products, and reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as its potential as a reactant or catalyst in other reactions .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

Dihydropyridine derivatives have been synthesized and structurally characterized through methods such as X-ray diffraction. For instance, Feklicheva et al. (2019) detailed the synthesis and structural analysis of various dihydropyridine derivatives, including studies on their molecular and crystal structures through single-crystal diffraction and NMR spectroscopy Feklicheva et al., 2019.

Antimicrobial and Antifungal Activities

Some dihydropyridine compounds have been evaluated for their antimicrobial and antifungal properties. Desai et al. (2011) synthesized a series of compounds and screened them for in vitro antibacterial and antifungal activities, demonstrating the potential of dihydropyridine derivatives as bioactive agents Desai et al., 2011.

Application in Dyeing and Material Science

Dihydropyridine derivatives have also found applications in the dyeing of fabrics and materials science. Abolude et al. (2021) reported on the synthesis of disperse dyes from dihydropyridine derivatives and their application properties on polyester and nylon fabrics, highlighting their good fastness properties and the potential for creating various shades Abolude et al., 2021.

Chemical Properties and Interactions

The study of dihydropyridine derivatives extends to their chemical properties and interactions, such as hydrogen bonding, which is crucial for understanding their potential applications in drug design and material science. For example, Shim et al. (2002) explored the molecular interactions of a dihydropyridine derivative, providing insights into its binding modes and interactions at the molecular level Shim et al., 2002.

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are important for handling and disposal considerations .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety considerations. This could also include the development of new synthesis methods or the exploration of its use in new reactions .

properties

IUPAC Name

N-(3-chlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-8-13(20)14(16(22)19(10)6-7-23-2)15(21)18-12-5-3-4-11(17)9-12/h3-5,8-9,20H,6-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOYGESNZFLWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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